
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE
Descripción general
Descripción
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety, a nitro group, and a phenylethylamine derivative. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzoylpiperazine with 2-nitroaniline under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various solvents like ethanol and dichloromethane. The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pressure to ensure optimal results.
Major Products
The major products formed from these reactions include derivatives of the original compound, such as amines and substituted benzoylpiperazines. These products can be further modified to create a wide range of compounds with different properties and applications.
Aplicaciones Científicas De Investigación
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibenzoylpiperazine
- 4-(1-Phenylethyl)piperazine
- 2-Nitroaniline derivatives
Uniqueness
5-(4-BENZOYLPIPERAZIN-1-YL)-2-NITRO-N-(1-PHENYLETHYL)ANILINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-19(20-8-4-2-5-9-20)26-23-18-22(12-13-24(23)29(31)32)27-14-16-28(17-15-27)25(30)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUVXBWMMSYOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B3958740.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3958746.png)
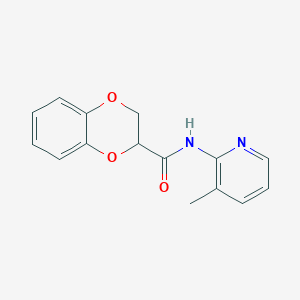
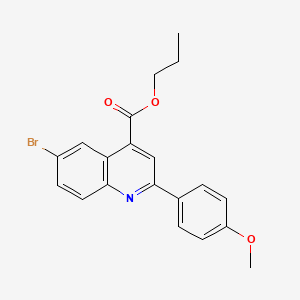
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}phenyl)acetamide](/img/structure/B3958771.png)
![3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B3958774.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958780.png)
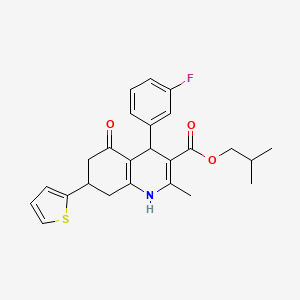
![N-(2-FURYLMETHYL)-N-[5-(4-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE](/img/structure/B3958794.png)
![7-amino-4b,10a-dihydroxy-8-methyl-4b,5,10,10a-tetrahydro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B3958804.png)
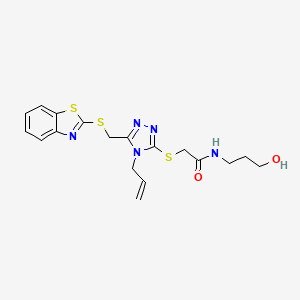
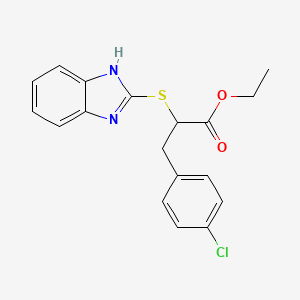
![6-methoxy-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3958814.png)
